

# AP-101: A Monoclonal Antibody Targeting Misfolded SOD1 in Amyotrophic Lateral Sclerosis (ALS)

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## Compound of Interest

Compound Name: *PL-101*

Cat. No.: *B1576844*

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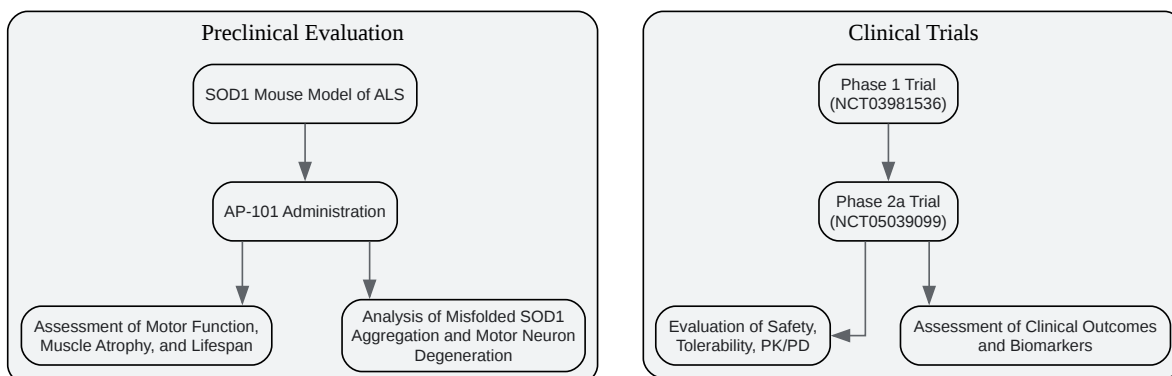
AP-101 is a human recombinant monoclonal antibody under development by AL-S Pharma for the treatment of both familial and sporadic amyotrophic lateral sclerosis (fALS and sALS, respectively).[1] The therapeutic rationale for AP-101 is centered on the role of misfolded superoxide dismutase-1 (SOD1) in the pathology of ALS.[2][3]

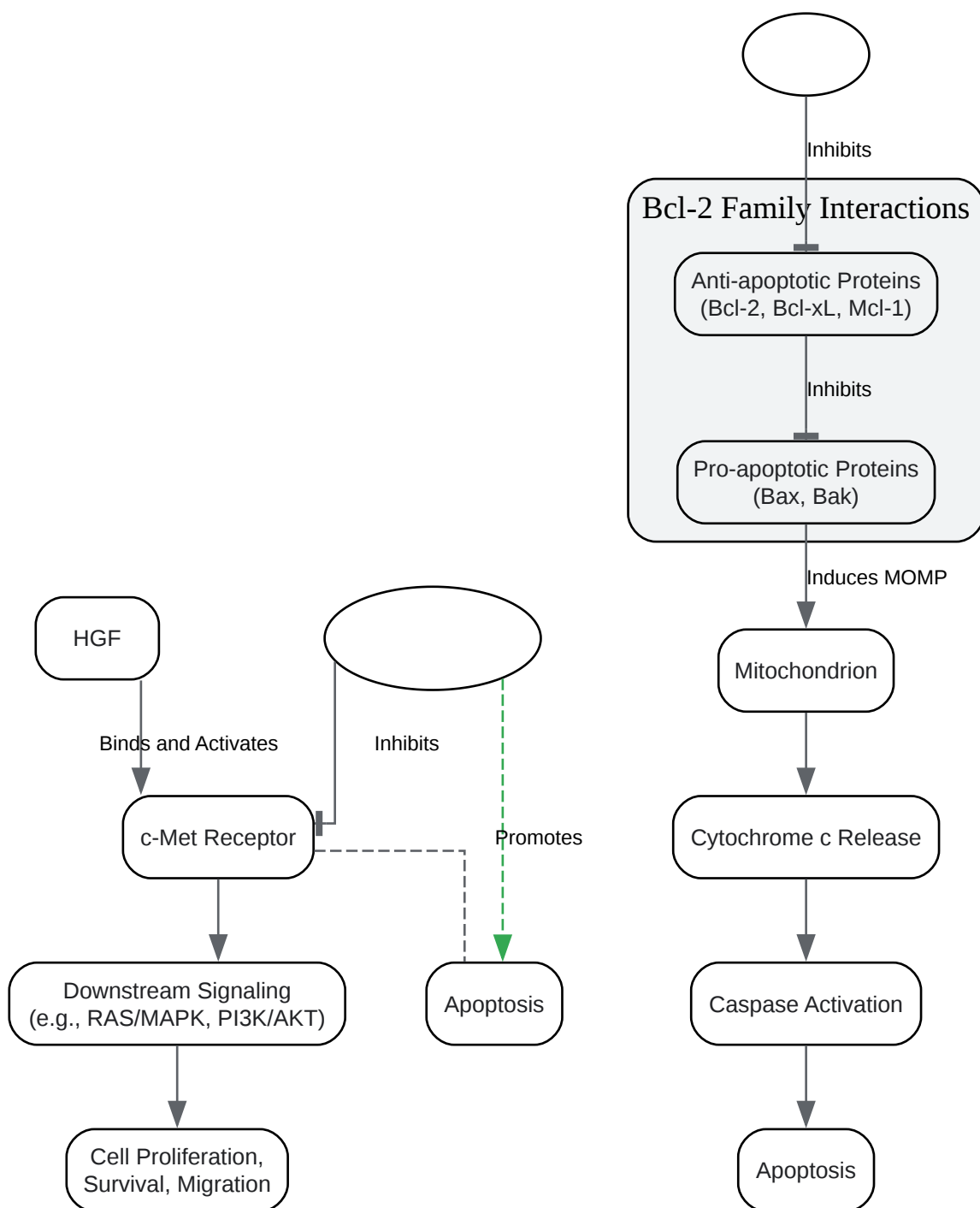
## Core Mechanism of Action

Mutations in the SOD1 gene can lead to the production of a misfolded SOD1 protein.[2] These aberrant proteins are prone to aggregation, forming toxic species that are implicated in the progressive degeneration of motor neurons characteristic of ALS.[2][3] AP-101 is designed to selectively bind to these misfolded and aggregated forms of SOD1, while leaving the normal, functional SOD1 protein untouched.[4] This targeted binding is hypothesized to facilitate the clearance of the pathological SOD1 aggregates, likely through phagocytosis, thereby slowing the death of motor neurons and the progression of the disease.[4]

## Signaling Pathway and Experimental Workflow

The mechanism of AP-101 does not involve a classical signaling pathway but rather a direct targeting and clearance of a pathogenic protein. The experimental workflow for evaluating its efficacy involves preclinical models and clinical trials.





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## References

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- 2. Blog: Drugs ALS TDI Has Validated, Part 2: AP-101 | ALS TDI [als.net]
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- 4. neurologylive.com [neurologylive.com]
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